3A-(bromomethyl)-5-(propan-2-yl)-octahydro-1-benzofuran
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Overview
Description
3A-(bromomethyl)-5-(propan-2-yl)-octahydro-1-benzofuran is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group and a propan-2-yl group attached to an octahydro-1-benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(bromomethyl)-5-(propan-2-yl)-octahydro-1-benzofuran typically involves the following steps:
Formation of the Octahydro-1-benzofuran Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to saturate the ring.
Introduction of the Bromomethyl Group: This step involves the bromination of a methyl group attached to the benzofuran ring. Common reagents for this reaction include N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Addition of the Propan-2-yl Group: This can be accomplished through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3A-(bromomethyl)-5-(propan-2-yl)-octahydro-1-benzofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate double bonds if present.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Products can include alcohols, ketones, or carboxylic acids.
Reduction: Products can include dehalogenated compounds or fully saturated hydrocarbons.
Scientific Research Applications
3A-(bromomethyl)-5-(propan-2-yl)-octahydro-1-benzofuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure can be modified to develop potential pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Material Science: It can be used in the development of novel polymers or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3A-(bromomethyl)-5-(propan-2-yl)-octahydro-1-benzofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
3A-(chloromethyl)-5-(propan-2-yl)-octahydro-1-benzofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3A-(hydroxymethyl)-5-(propan-2-yl)-octahydro-1-benzofuran: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
3A-(methyl)-5-(propan-2-yl)-octahydro-1-benzofuran: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 3A-(bromomethyl)-5-(propan-2-yl)-octahydro-1-benzofuran makes it particularly reactive in nucleophilic substitution reactions, providing a versatile handle for further functionalization. This reactivity distinguishes it from similar compounds with less reactive substituents.
Properties
Molecular Formula |
C12H21BrO |
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Molecular Weight |
261.20 g/mol |
IUPAC Name |
3a-(bromomethyl)-5-propan-2-yl-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran |
InChI |
InChI=1S/C12H21BrO/c1-9(2)10-3-4-11-12(7-10,8-13)5-6-14-11/h9-11H,3-8H2,1-2H3 |
InChI Key |
FKDWFQJKXINIAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2C(C1)(CCO2)CBr |
Origin of Product |
United States |
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